molecular formula C6H5NO2 B1677789 Picolinic acid CAS No. 98-98-6

Picolinic acid

Cat. No.: B1677789
CAS No.: 98-98-6
M. Wt: 123.11 g/mol
InChI Key: SIOXPEMLGUPBBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Picolinic acid can be synthesized from 2-methylpyridine by oxidation. One common method involves the use of potassium permanganate (KMnO4) as the oxidizing agent . The reaction typically proceeds under basic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: On an industrial scale, this compound is produced through the oxidation of 2-methylpyridine. The process involves the use of potassium permanganate as the oxidant, and the reaction is carried out in an aqueous medium . Another method involves the reaction of cyanogen and butadiene in the vapor phase at high temperatures, followed by hydrolysis to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Picolinic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom of the pyridine ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: this compound derivatives.

    Reduction: Alcohols or amines.

    Substitution: Substituted this compound compounds.

Scientific Research Applications

Neuroprotective and Immunological Effects

Picolinic acid exhibits notable neuroprotective properties. Research indicates that it plays a role in enhancing the expression of immune mediators such as MIP-1α and β, which are crucial for immune responses . Additionally, it has been shown to enhance the production of nitric oxide in interferon-gamma mediated pathways, suggesting potential applications in neurodegenerative diseases and immune modulation .

Antiviral Properties

Recent studies have highlighted the broad-spectrum antiviral capabilities of this compound. It has been demonstrated to inhibit the entry of enveloped viruses, including SARS-CoV-2 and influenza A virus. The mechanism involves disrupting viral membrane integrity and inhibiting the fusion of viral and cellular membranes . This positions this compound as a promising candidate for therapeutic development against viral infections.

Case Study: Antiviral Efficacy

  • Study Title : "this compound is a broad-spectrum inhibitor of enveloped virus entry"
  • Findings : this compound demonstrated significant antiviral efficacy in preclinical models against SARS-CoV-2 and influenza A, suggesting its potential as a therapeutic agent during pandemics .

Metal Chelation

This compound serves as a bidentate chelating agent for essential metal ions such as zinc, copper, manganese, and iron. This property enhances the bioavailability of these minerals in biological systems, which is critical for various physiological functions . The chelation process facilitates better absorption through the intestinal tract.

Applications in Nutrition

  • Zinc Supplementation : this compound is utilized in dietary supplements aimed at improving zinc absorption, which is vital for immune function and overall health .

Pharmaceutical Applications

In pharmaceutical chemistry, this compound is involved in the synthesis of metal picolinate complexes that are used in drug formulations. These complexes enhance the delivery of essential minerals and may improve therapeutic outcomes in various treatments .

Industrial Applications

Beyond biological applications, this compound finds use in industrial processes such as metal extraction and purification. Its chelation properties are harnessed to formulate metal-based catalysts that are essential in various chemical reactions .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
NeuroprotectionEnhances immune response and protects neural cellsIncreases MIP-1α & β expression; enhances nitric oxide production
AntiviralInhibits entry of enveloped viruses like SARS-CoV-2Broad-spectrum efficacy; promising for pandemic response
Metal ChelationBinds essential metals (Zn, Cu, Mn) to enhance bioavailabilityCritical for nutrient absorption
Pharmaceutical ChemistryUsed in drug formulations to improve mineral deliveryImportant for developing effective supplements
Industrial ProcessesEmployed in metal extraction and catalyst formulationUseful in various chemical industries

Comparison with Similar Compounds

  • Nicotinic Acid (Niacin)
  • Isonicotinic Acid
  • Dipicolinic Acid

This compound’s unique properties and wide range of applications make it a valuable compound in various fields of research and industry.

Biological Activity

Picolinic acid (PiA), a metabolite of the amino acid tryptophan, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is produced via the kynurenine pathway, which is crucial for tryptophan metabolism. It is known for its roles in various physiological processes, including neuroprotection, immunological responses, and antimicrobial activity. The compound also plays a significant role in zinc metabolism and has been studied for its potential therapeutic applications.

1. Neuroprotective Effects

This compound exhibits neuroprotective properties, particularly in the context of neuroinflammatory conditions. It has been shown to enhance macrophage effector functions and promote nitric oxide (NO) production in response to interferon-gamma (IFN-γ), which is critical for immune responses in the central nervous system (CNS) .

Table 1: Neuroprotective Effects of this compound

EffectConcentrationReference
Enhances NO production1-4 mM
Induces expression of MIP-1α and MIP-1β4 mM
Anti-tumor activity100 mg/kg

2. Immunological Activity

Research indicates that this compound can modulate immune responses. It has been shown to augment the production of reactive nitrogen intermediates in macrophages, enhancing their ability to fight infections . Additionally, it plays a role in the apoptosis of infected cells, contributing to its immunomodulatory effects .

3. Antimicrobial Properties

This compound demonstrates antimicrobial activity against various pathogens. Studies have reported its efficacy against Mycobacterium avium complex (MAC), with minimum inhibitory concentrations (MICs) ranging from 25 to 50 mM . Furthermore, it has shown promise as an adjunct therapy in treating MAC infections when combined with other antiprotozoal drugs .

Table 2: Antimicrobial Activity of this compound

PathogenMIC (mM)Reference
Mycobacterium avium complex25-50
Enveloped viruses (e.g., SARS-CoV-2)N/A

4. Antiviral Activity

Recent studies highlight this compound's broad-spectrum antiviral properties, particularly against enveloped viruses such as SARS-CoV-2 and influenza A virus. Mechanistically, it disrupts viral membrane integrity and inhibits virus-cell membrane fusion . This suggests potential applications in developing antiviral therapies.

Case Study: this compound and Suicidal Behavior

A comparative study investigated serum levels of this compound in patients with suicidal behavior. The findings indicated that lower levels of this compound were associated with increased risk factors for suicide attempts, suggesting its potential as a biomarker for assessing suicide risk .

Case Study: Zinc Metabolism and this compound

In patients with acrodermatitis enteropathica (AE), a genetic disorder affecting zinc absorption, levels of this compound were significantly lower compared to healthy individuals. This supports the hypothesis that this compound plays a role in zinc metabolism, although its therapeutic efficacy when administered alone remains unclear .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes and structural characterization methods for picolinic acid?

this compound (2-pyridinecarboxylic acid) is synthesized via oxidation of 2-picoline or hydrolysis of cyanopyridines. Structural validation requires techniques such as nuclear magnetic resonance (NMR) for proton and carbon environments, infrared spectroscopy (IR) for carboxylate group identification (C=O stretch at ~1700 cm⁻¹), and X-ray crystallography for solid-state conformation . Stability constants for metal complexes (e.g., with Zn²⁺) are determined using potentiometric titrations .

Q. How should this compound be stored to maintain stability, and what are its decomposition products?

this compound is stable under recommended storage conditions (2–8°C in inert environments) but degrades upon exposure to strong acids/bases, oxidizers, or heat (>300°C). Hazardous decomposition products include nitrogen oxides (NOₓ) and carbon oxides. Stability testing involves accelerated aging studies under controlled humidity and thermal stress, with gas chromatography-mass spectrometry (GC-MS) monitoring degradation byproducts .

Q. What experimental models are used to study this compound’s biological roles in immune modulation?

In vitro macrophage activation assays (e.g., nitric oxide production in IFN-γ-primed murine macrophages) and T-cell proliferation suppression models are standard. In vivo studies employ murine models to assess immune tolerance, using flow cytometry to quantify cytokine profiles (e.g., IL-2 suppression) and IDO enzyme activity assays to link tryptophan catabolism to immune effects .

Advanced Research Questions

Q. How does this compound induce T-cell anergy, and what methodologies resolve contradictions in its immunomodulatory effects?

this compound suppresses T-cell proliferation via tryptophan depletion and kynurenine pathway activation, but its anti-inflammatory vs. pro-inflammatory roles depend on microenvironmental factors. To resolve contradictions, use CRISPR-Cas9 knockout models (e.g., IDO-deficient cells) and single-cell RNA sequencing to map cytokine networks. Dose-response studies (0.1–10 mM) clarify biphasic effects on macrophage polarization .

Q. What strategies optimize this compound derivatives for antitumor or antiviral applications?

Structure-activity relationship (SAR) studies focus on modifying the pyridine ring’s substituents. For example, esterification of the carboxyl group enhances blood-brain barrier penetration. Antiviral efficacy against SARS-CoV-2 is tested via pseudovirus entry assays and molecular docking to spike protein domains. Antitumor activity is validated in xenograft models, with pharmacokinetic profiling (HPLC-MS) to assess bioavailability .

Q. How can researchers design experiments to investigate this compound’s role in tryptophan metabolism and neurodegenerative diseases?

Use isotope-labeled tryptophan (e.g., ¹³C-tryptophan) in neuronal cell cultures to track this compound production via LC-MS metabolomics. In Alzheimer’s models, combine microdialysis with electrophysiology to correlate this compound levels with synaptic plasticity. Contrast results with kynurenic acid effects to isolate pathway-specific contributions .

Q. What analytical methods quantify this compound in complex biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For enhanced sensitivity in serum or cerebrospinal fluid, employ derivatization with dansyl chloride followed by fluorescence detection. Validation requires spike-recovery tests (80–120% acceptable range) and cross-validation with GC-MS to rule out matrix interference .

Q. Methodological Considerations

  • Contradiction Management : When conflicting data arise (e.g., pro-inflammatory vs. anti-inflammatory outcomes), replicate experiments under standardized conditions (e.g., cell type, passage number, serum-free media) .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for IDO inhibitor use to avoid fetal rejection in pregnant models .

Properties

IUPAC Name

pyridine-2-carboxylic acid
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InChI

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)
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InChI Key

SIOXPEMLGUPBBT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)C(=O)O
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Molecular Formula

C6H5NO2
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Related CAS

57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride)
Record name Picolinic acid
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DSSTOX Substance ID

DTXSID7031903
Record name Picolinic acid
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Molecular Weight

123.11 g/mol
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Physical Description

White or off-white crystalline powder; [MSDSonline], Solid
Record name Picolinic acid
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Solubility

>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C
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Vapor Pressure

0.00789 [mmHg]
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Mechanism of Action

As a therapeutic agent, the molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function.
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CAS No.

98-98-6, 32075-31-3, 88161-53-9
Record name Picolinic acid
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Record name Pyridinecarboxylic acid
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Melting Point

136.5 °C
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Synthesis routes and methods I

Procedure details

D-PicLys was substituted by D-3Pal, D-Trp, D-PzcLys, D-2-Nal and D-NicLys. Peptides 7 and 10 with D-3-Pal and D-2-Nal, respectively, were inactive at 0.25 μg. D-Trp is neutral and D-PzcLys is less basic than D-PicLys. These amino acids might be a good choice for lowering histamine release. Analog 11 with D-NicLys showed 67% AOA/0.25 μg which confirms past results that picolinic acid is superior to nicotinic acid for acylation of lysine.
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Synthesis routes and methods II

Procedure details

To a solution of methyl 3-amino-6-(2-fluoro-5-isopropylcabamoyl)phenyl)picolinate (1.0 equiv) in THF (0.5M), was added 1M LiOH (4.0 equiv). After stirring for 4 hours at 60° C., 1 N HCl (4.0 equiv.) was added and the THF was removed in vacuo. The resulting solid was filtered and rinsed with cold H2O (3×20 mL) to yield 3-amino-6-(2-fluoro-5-isopropylcabamoyl)phenyl)picolinic acid (98%). LCMS (m/z): 318.1 (MH+); LC Rt=2.4 min.
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Yield
98%

Synthesis routes and methods III

Procedure details

The mixture of 9.3 g (100 mmol) of 2-methylpyridine, 1.6 g (10 mmol) of N-hydroxyphthalimide, 0.15 g (0.5 mmol) of cobalt(II)acetylacetonato, 250 mL of acetic acid was reacted at 100° C. for 6 hours in an atmosphere of oxygen to obtain 2-pyridinecarboxylic acid (picolinic acid: yield 77%) with 2-methylpyridine conversion of 82%. From the reaction mixture, acetic acid was distilled off. 400 mL of benzonitrile and 400 mL of water were added thereto, shaken sufficiently, and allowed to stand to be separated into two liquid phases. To the resultant organic layer was further added 400 mL of water, shaken sufficiently, and allowed to stand to be separated into two liquid phases. The aqueous layer and the organic layer were analyzed by a liquid chromatography, and as a result, the extraction ratio of N-hydroxyphthalimide (on basis of N-hydroxyphthalimide contained in the reaction mixture) into the organic layer was 83%, the extraction ratio of phthalimide into the organic layer was 85%, the extraction ratio of phthalic acid into the organic layer was 66%, and the extraction ratio of cobalt(II)acetylacetonato (on basis of cobalt(II)acetylacetonato contained in the reaction mixture) into the aqueous layer was 97%.
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cobalt(II)acetylacetonato
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0.15 g
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250 mL
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Synthesis routes and methods IV

Procedure details

Sodium carbonate (3.34 g, 32 mmols), 2-chloropyridine (2.38 g, 21 mmols) and 40 ml of ethanol are placed in a glass autoclave. The autoclave is rinsed with nitrogen and heated to 100° C. A solution of palladium bis(benzonitrile) dichloride (161 mg, 0.42 mmols) and dinorbornylphosphine (420 mg, 1.90 mmols) in 2 ml of ethanol (prepared under argon) is added, and then 5 bars CO are applied. After 16 hours at 120° C., the mixture is allowed to cool. The reaction mixture is taken up in water and methylene chloride. The aqueous phase is separated, acidified with concentrated hydrochloric acid and concentrated. The residue is extracted with ethanol and, after filtration, the ethanol is distilled off in a vacuum. The solid is recrystallised from water/ethanol/acetone. Yield of title compound as the hydrochloride: 2.13 g (64%).
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3.34 g
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420 mg
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161 mg
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Picolinic acid
Picolinic acid
Picolinic acid
Picolinic acid
Picolinic acid
Picolinic acid

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